molecular formula C8H8I2 B1606497 1,2-Diiodo-4,5-dimethylbenzene CAS No. 5182-67-2

1,2-Diiodo-4,5-dimethylbenzene

Cat. No.: B1606497
CAS No.: 5182-67-2
M. Wt: 357.96 g/mol
InChI Key: LXOHTTLTWLSPNR-UHFFFAOYSA-N
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Description

1,2-Diiodo-4,5-dimethylbenzene (C₈H₈I₂) is an ortho-substituted diiodobenzene derivative with methyl groups at the 4 and 5 positions. It is synthesized via iodination of o-xylene using periodic acid (H₅IO₆) in the presence of acetic acid and concentrated sulfuric acid, yielding 34% . The compound serves as a precursor in cross-coupling reactions (e.g., Sonogashira coupling) to synthesize polycyclic aromatics and functionalized materials . Its crystal structure (monoclinic, space group P2₁/n) reveals steric repulsion between iodine atoms and methyl groups, leading to distorted bond angles (C–C–I angles increased by ~3°) and a layered molecular packing arrangement .

Properties

IUPAC Name

1,2-diiodo-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHTTLTWLSPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348200
Record name 1,2-Diiodo-4,5-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-67-2
Record name 1,2-Diiodo-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Diiodo-4,5-dimethyl-benzene
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Preparation Methods

1,2-Diiodo-4,5-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of 4,5-dimethylbenzene (p-xylene) using iodine and an oxidizing agent such as nitric acid or acetic acid. The reaction typically occurs under reflux conditions to ensure complete iodination . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2-Diiodo-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Major products formed from these reactions include substituted benzenes, carboxylic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,2-diiodo-4,5-dimethylbenzene exerts its effects is primarily through its ability to form halogen bonds. These non-covalent interactions involve the iodine atoms interacting with electron-rich sites on other molecules, leading to the formation of stable complexes. This property is exploited in various applications, including the design of supramolecular structures and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Diiodo-Substituted Benzenes
Compound Substituents Space Group I···I Distance (Å) Key Interactions Melting Point (°C)
1,2-Diiodo-4,5-dimethylbenzene 4,5-methyl P2₁/n 4.17–4.21 Weak van der Waals, no H-bonding 90–92
1,2-Diiodo-4,5-dimethoxybenzene 4,5-methoxy Not reported ~4.17 I···O contacts, stronger H-bonding Not reported
1,2-Diiodo-4,5-dinitrobenzene 4,5-nitro Not reported Not reported Strong dipole-dipole (nitro groups) >200 (estimated)
1,2-Diiodo-4,5-dioctyloxybenzene 4,5-octyloxy Not reported Not reported Long-chain packing, higher solubility Not reported
  • Steric Effects : Methyl groups in this compound induce steric repulsion, elongating the aromatic ring along the axis bisecting the iodine atoms. In contrast, methoxy groups in 1,2-diiodo-4,5-dimethoxybenzene enable I···O interactions, leading to more complex molecular packing .
  • Crystallinity : The diiodo-dimethyl derivative forms hexagonal close-packed layers with optimized dipole-dipole interactions, while dimethoxy analogs require adjustments for I···O contacts .
Table 2: Reactivity in Cross-Coupling Reactions
Compound Reaction Type Catalyst System Yield (%) Key Product
This compound Sonogashira Coupling PdCl₂(PPh₃)₂, CuI 54 4,4'-((4,5-Dimethylphenylene)bis(ethynyl))bis(methoxybenzene)
1,2-Dibromo-4,5-dimethylbenzene Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ 70–85* Biaryls or ethers
1,2-Diiodo-4,5-dinitrobenzene Nucleophilic Aromatic Substitution Not reported Not reported Amines or thiols (theoretical)
  • Halogen Reactivity : Iodo substituents in this compound exhibit higher reactivity in cross-coupling reactions compared to bromo analogs (e.g., 1,2-dibromo-4,5-dimethylbenzene) due to weaker C–I bonds .
  • Steric Hindrance : Methyl groups marginally reduce reactivity in coupling reactions compared to unsubstituted diiodobenzenes, as observed in lower yields (54% vs. ~70% for simpler substrates) .
Table 3: Physical and Hazard Profiles
Compound Molecular Weight (g/mol) Solubility Hazard Statements (GHS)
This compound 357.94 Low in water, soluble in THF H315 (skin irritation), H335 (respiratory irritation)
1,2-Dibromo-4,5-dimethylbenzene 263.96 Low in water H315, H319 (eye irritation), H412 (harmful to aquatic life)
4,5-Diiodobenzene-1,2-diol 421.90 Moderate in polar solvents Potential H318 (eye damage)
  • Solubility : The diiodo-dimethyl derivative’s solubility in organic solvents (e.g., THF) is comparable to bromo analogs but lower than dioctyloxy derivatives due to hydrophobic alkyl chains .
  • Safety : Diiodo compounds generally pose respiratory and skin hazards, whereas dibromo analogs have additional aquatic toxicity risks .

Biological Activity

1,2-Diiodo-4,5-dimethylbenzene (C8H8I2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound features two iodine atoms attached to a benzene ring that also contains two methyl groups. The molecular structure contributes to its unique physical and chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds with electron-rich sites on biomolecules. These non-covalent interactions facilitate the formation of stable complexes that can modulate various biochemical pathways.

Key Mechanisms:

  • Charge Transfer Interactions : The compound can stabilize triplet excitons through intermolecular donor-acceptor interactions. This stabilization impacts cellular signaling and metabolic pathways.
  • Phosphorescence Modulation : It has been shown to affect phosphorescence and thermally activated delayed fluorescence (TADF) pathways, enhancing the efficiency of light emission in certain conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens.
  • Anticancer Potential : There is ongoing research into its derivatives for potential use in cancer therapies. The compound's ability to interact with cellular components may influence tumor growth and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cellular Effects :
    • In laboratory settings, the compound has been shown to influence gene expression and cellular metabolism by modulating key signaling pathways .
    • A study demonstrated that at low doses, it could effectively stabilize triplet excitons without significant adverse effects on cell viability.
  • Animal Models :
    • Research involving animal models indicated varying effects based on dosage. Low concentrations were found to enhance certain biochemical activities while maintaining safety profiles.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various pathogens
AnticancerPotential for inhibiting tumor growth
Cellular MetabolismModulates gene expression and signaling
Dosage EffectsLow doses stabilize triplet excitons

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.